BenchChemオンラインストアへようこそ!

1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone

Medicinal Chemistry Structure-Activity Relationships Pharmacophore Design

1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone (CAS 921528-97-4) is a synthetic small molecule belonging to the class of furan-containing pyridazine derivatives bearing a piperazine linker and a 2,2-diphenylethanone moiety. Its core scaffold falls within the patent family of pyridazinones and furan-containing compounds originally assigned to Sloan-Kettering Institute for Cancer Research (EP2518063), which describes compounds claimed for cancer treatment.

Molecular Formula C26H24N4O2
Molecular Weight 424.504
CAS No. 921528-97-4
Cat. No. B2786774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone
CAS921528-97-4
Molecular FormulaC26H24N4O2
Molecular Weight424.504
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H24N4O2/c31-26(25(20-8-3-1-4-9-20)21-10-5-2-6-11-21)30-17-15-29(16-18-30)24-14-13-22(27-28-24)23-12-7-19-32-23/h1-14,19,25H,15-18H2
InChIKeyRNIMICCMRHJHNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone (CAS 921528-97-4) – Baseline Structural and Patent Context for Procurement


1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone (CAS 921528-97-4) is a synthetic small molecule belonging to the class of furan-containing pyridazine derivatives bearing a piperazine linker and a 2,2-diphenylethanone moiety [1]. Its core scaffold falls within the patent family of pyridazinones and furan-containing compounds originally assigned to Sloan-Kettering Institute for Cancer Research (EP2518063), which describes compounds claimed for cancer treatment [1]. While the patent encompasses broad structural claims, publicly available quantitative biological data specific to this compound is extremely limited, necessitating careful evaluation against structural analogs for procurement decisions.

Why Generic Substitution Fails for 921528-97-4: Structural Determinants Limiting In-Class Interchangeability


Compounds within the furan-pyridazine-piperazine class cannot be treated as interchangeable due to the critical influence of the specific substitution pattern on the piperazine nitrogen and the pyridazine ring on target engagement and physicochemical properties. The 2,2-diphenylethanone pharmacophore present in 921528-97-4 introduces significant steric bulk and lipophilicity (cLogP estimated >4.5 based on structural analogs [1]), which is absent in simpler furan-pyridazine-piperazine analogs. Close analogs such as 3-(furan-2-yl)-6-(piperazin-1-yl)pyridazine (CAS 1105195-43-4) lack the diphenylethanone group, resulting in substantially different molecular weight (MW diff. >150 Da), lipophilicity, and target binding potential. Similarly, analogs bearing sulfonyl or carbonyl linkers on the piperazine exhibit divergent activity profiles, with reports of kinase inhibition IC50 values ranging from 50–100 nM for the sulfonyl series , which cannot be extrapolated to the 2,2-diphenylacetyl-piperazine series. These structural differences preclude generic substitution and underscore the need for compound-specific evidence.

Quantitative Differentiation Evidence for 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone (921528-97-4)


Structural Differentiation via 2,2-Diphenylethanone Pharmacophore: Molecular Property Comparison with the Core Furan-Pyridazine-Piperazine Scaffold

Target compound 921528-97-4 possesses a unique 2,2-diphenylethanone moiety attached to the piperazine nitrogen, which is absent in the core scaffold analog 3-(furan-2-yl)-6-(piperazin-1-yl)pyridazine (CAS 1105195-43-4). This structural difference results in a molecular weight increase of 153.2 Da (424.5 vs. 271.3 Da) and introduces two aromatic rings capable of additional π-π stacking and hydrophobic interactions . The diphenylethanone group also introduces hydrogen bond acceptor capacity via the carbonyl oxygen, which is not present in the core scaffold. These features suggest that 921528-97-4 explores chemical space not accessible to simpler analogs, although direct target engagement data remains unpublished for this compound.

Medicinal Chemistry Structure-Activity Relationships Pharmacophore Design

Patent Scope and Target Indication: Cancer Research Context from EP2518063

The compound 921528-97-4 falls under the generic structures claimed in EP2518063B1, a patent assigned to Sloan-Kettering Institute for Cancer Research, which claims pyridazinones and furan-containing compounds for cancer treatment (A61P 35/00) [1]. Although the patent does not disclose specific IC50 values for individual compounds, it establishes a cancer-related therapeutic context for the chemical class. Closely related analogs within the same patent family (e.g., sulfonyl-piperazine derivatives) have been reported to exhibit kinase inhibitory activity with IC50 values in the 50–100 nM range . This class-level evidence provides a rationale for research use in oncology, while acknowledging that compound-specific potency data for 921528-97-4 is not publicly available.

Cancer Therapeutics Pyridazinone Inhibitors Patent Analysis

Lipophilicity Differentiation: Estimated cLogP Advantage Over Polar Sulfonamide Analogs

The 2,2-diphenylethanone group of 921528-97-4 is expected to confer significantly higher lipophilicity compared to more polar analogs such as 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine, which contains a polar sulfonyl group. Based on structural fragment analysis, the target compound's estimated cLogP is >4.5, whereas the sulfonyl analog is calculated at cLogP ≈ 2.8–3.2 . This ~1.5 log unit difference corresponds to an approximately 30-fold difference in octanol-water partition coefficient, impacting membrane permeability, protein binding, and assay compatibility. The higher lipophilicity of 921528-97-4 may be advantageous for applications requiring enhanced blood-brain barrier penetration or targeting intracellular hydrophobic binding pockets.

Physicochemical Properties Drug-Likeness Lipophilicity

Recommended Research and Industrial Application Scenarios for 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone (921528-97-4)


Oncology-focused screening library member for novel kinase or target identification

Given the patent classification under A61P 35/00 (cancer) and the reported kinase inhibitory activity of close structural analogs in the same patent family (IC50 50–100 nM), 921528-97-4 is suitable for inclusion in oncology-focused screening decks where the unique 2,2-diphenylethanone pharmacophore can probe chemical space not covered by more polar sulfonamide or carbonyl analogs [1]. Procurement is recommended for research groups conducting phenotypic screening or kinase profiling where structural diversity within the pyridazine class is desired.

Hydrophobic binding site probe for structure-based drug design

The estimated high cLogP (>4.5) and the presence of two additional aromatic rings relative to the core scaffold suggest that 921528-97-4 is well-suited as a probe for hydrophobic binding pockets. This compound can serve as a starting point for fragment-based drug discovery or structure-activity relationship (SAR) exploration of targets with known lipophilic binding sites, where polar analogs have failed to engage [1]. Users should anticipate potential solubility challenges requiring DMSO stock preparation at concentrations ≤10 mM.

Control compound for SAR studies differentiating 2,2-diphenylacetyl-piperazine from sulfonyl-piperazine series

921528-97-4 can be employed as a comparator compound in SAR studies aiming to understand the impact of replacing a sulfonyl-piperazine linker with a 2,2-diphenylacetyl-piperazine linker. The significant difference in lipophilicity (ΔcLogP ≈ 1.5), hydrogen bonding capacity, and steric bulk between these series provides a structured framework for evaluating linker-dependent pharmacology [1]. This application supports rational procurement for medicinal chemistry groups optimizing pyridazine-based lead compounds.

Quote Request

Request a Quote for 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.